molecular formula C22H22BrNO4 B11626067 (4E)-5-(4-bromophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(4-bromophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B11626067
M. Wt: 444.3 g/mol
InChI Key: VGZWDMMTAISYOE-CZIZESTLSA-N
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Description

5-(4-BROMOPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, a methoxypropyl group, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the various substituents. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step may involve bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Addition of the Hydroxy Group: Hydroxylation reactions can be employed to introduce the hydroxy group.

    Attachment of the Methoxypropyl Group: This can be done through alkylation reactions using methoxypropyl halides.

    Incorporation of the Methylbenzoyl Group: This step may involve Friedel-Crafts acylation reactions using methylbenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

5-(4-BROMOPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-CHLOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the bromophenyl group, for example, may confer unique properties compared to its chloro- or fluoro- analogs.

Properties

Molecular Formula

C22H22BrNO4

Molecular Weight

444.3 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H22BrNO4/c1-14-4-6-16(7-5-14)20(25)18-19(15-8-10-17(23)11-9-15)24(12-3-13-28-2)22(27)21(18)26/h4-11,19,25H,3,12-13H2,1-2H3/b20-18+

InChI Key

VGZWDMMTAISYOE-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)Br)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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